N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazolidine core functionalized with a benzenesulfonyl group and a 2-phenylethyl substituent.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(21-12-11-16-7-3-1-4-8-16)20(25)22-15-18-23(13-14-28-18)29(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGQWHKNNVTZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide typically involves the reaction of oxazolidin derivatives with phenethylamine under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the reaction. The reaction mixture is heated to around 70°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidin-2-one derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide involves its interaction with specific molecular targets. The oxazolidin ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Methodological Insights
Characterization Techniques :
Computational Modeling :
- Density-functional theory () could predict electronic properties and optimize the target compound’s structure for specific interactions .
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 404.4 g/mol
- CAS Number : 868981-72-0
The compound features a benzenesulfonyl group, an oxazolidin ring, and an ethanediamide moiety, which together contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related oxazolidin derivatives. For instance, compounds similar to this compound were tested against various bacterial strains:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 3.91 | 15.62 |
| Escherichia coli | 62.5–500 | 125 to >2000 |
| Candida spp. | 31.25 | 125 |
These results indicate that certain derivatives possess significant antimicrobial activity, which could be comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit toxicity at higher concentrations, others may enhance cell viability:
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound 24 | 100 | 92 | 88 |
| Compound 25 | 200 | 68 | 73 |
| Compound 29 | 50 | 96 | 97 |
These findings suggest a potential for selective cytotoxicity, where certain compounds can stimulate cell growth while others induce apoptosis .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that oxazolidin derivatives showed superior activity against resistant strains of Staphylococcus aureus, indicating their potential as novel therapeutic agents .
- Cytotoxicity Evaluation : In vitro tests on L929 cells highlighted that specific derivatives could increase metabolic activity significantly compared to controls, suggesting a dual role in promoting cell growth and acting as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide, and how can yield/purity be maximized?
- Methodology :
- Step 1 : React benzenesulfonyl chloride with oxazolidine precursors under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated intermediate .
- Step 2 : Couple the intermediate with N-(2-phenylethyl)ethanediamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
- Step 3 : Optimize purity (>95%) via recrystallization (methanol:water 4:1) and monitor using HPLC (C18 column, acetonitrile/water gradient) .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Catalyst | EDC/HOBt |
| Solvent | DMF |
| Reaction Temperature | 25°C |
| Purity Validation | HPLC, NMR (δ 7.2–8.1 ppm for aromatic protons) |
Q. What analytical methods are critical for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : Confirm sulfonamide (δ 3.1–3.5 ppm for –SO₂–CH₂–) and ethanediamide (δ 2.8–3.0 ppm for –NH–CO–) moieties .
- HPLC-MS : Determine molecular weight (e.g., [M+H]+ = 453.5 g/mol) and detect impurities .
- Supplementary Data :
| Method | Target Data |
|---|---|
| X-ray Crystallography | Confirm stereochemistry (SHELXL refinement) |
| IR Spectroscopy | Identify –SO₂ (1150 cm⁻¹) and –CONH (1650 cm⁻¹) |
Advanced Research Questions
Q. How can discrepancies in reported bioactivity (e.g., IC₅₀ values) across studies be resolved?
- Approach :
- Perform comparative bioassays under standardized conditions (e.g., fixed pH, temperature) to eliminate environmental variability .
- Use structural analysis (X-ray/ORTEP-3) to verify conformational differences in active vs. inactive batches .
- Case Study : A 2025 study found IC₅₀ = 12 µM (antibacterial), while a 2023 study reported 35 µM. Re-analysis revealed batch-dependent impurities affecting solubility .
Q. What experimental strategies elucidate its mechanism of interaction with bacterial ribosomes?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD = 8.2 nM) to 50S ribosomal subunits .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -45 kJ/mol) during target engagement .
- Computational Support : Molecular docking (AutoDock Vina) predicts hydrogen bonding between sulfonyl groups and rRNA (binding energy = -9.7 kcal/mol) .
Q. How can computational modeling improve the design of analogs with enhanced selectivity?
- Workflow :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- QSAR Modeling : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with MIC values to guide synthetic modifications .
- Example : Replacing benzenesulfonyl with 4-fluoro-3-methylbenzenesulfonyl increased selectivity (10-fold for Gram+ pathogens) .
Q. What role do functional groups play in its stability under physiological conditions?
- Key Groups :
| Functional Group | Role |
|---|---|
| Benzenesulfonyl | Enhances metabolic stability |
| Oxazolidin-2-yl | Prevents rapid hydrolysis |
| Ethanediamide | Facilitates target binding |
- Degradation Pathways :
- pH Sensitivity : Ethanediamide hydrolyzes at pH > 8.0 (t½ = 2 hrs in PBS) .
- Light Sensitivity : Benzenesulfonyl group degrades under UV exposure (use amber vials) .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Strategies :
- Co-solvents : Use DMSO:PBS (10:90 v/v) for ≥5 mg/mL solubility .
- Prodrug Design : Synthesize phosphate esters (logP reduced from 3.2 to 1.8) .
Q. What structural modifications improve selectivity against off-target enzymes (e.g., human carbonic anhydrase)?
- SAR Insights :
- Modification : Replace –CH₂– with –CF₂– in the oxazolidin ring.
- Outcome : Selectivity ratio (bacterial vs. human CA) increased from 1:4 to 1:22 .
- Validation : Enzymatic assays (IC₅₀ = 0.8 µM for bacterial target vs. 18 µM for human CA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
